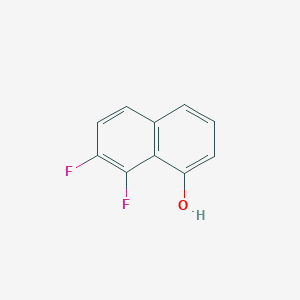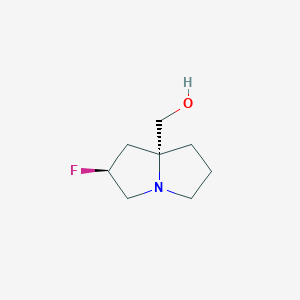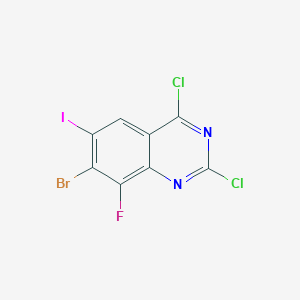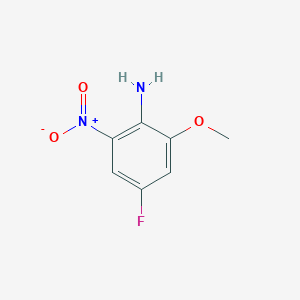
4-Fluoro-2-methoxy-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methoxy-6-nitroaniline: is an organic compound with the molecular formula C7H7FN2O3 It is a derivative of aniline, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxy-6-nitroaniline typically involves a multi-step process:
Nitration of 4-Fluoro-2-methoxyaniline: This step involves the nitration of 4-Fluoro-2-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Protection and Deprotection: The amine group is often protected during the nitration process to prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory procedures using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling hazardous reagents like nitric acid .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitro group.
Major Products:
Reduction Product: 4-Fluoro-2-methoxy-6-aminoaniline is formed when the nitro group is reduced.
Aplicaciones Científicas De Investigación
Chemistry: 4-Fluoro-2-methoxy-6-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes .
Biology and Medicine: The compound is a key intermediate in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung carcinoma .
Industry: In the materials science field, this compound is used in the production of polymers and other advanced materials due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-methoxy-6-nitroaniline in biological systems is primarily related to its role as an intermediate in the synthesis of osimertinib. Osimertinib targets and inhibits the epidermal growth factor receptor tyrosine kinase, which is involved in the signaling pathways that regulate cell growth and survival .
Comparación Con Compuestos Similares
4-Fluoro-2-methoxy-5-nitroaniline: Similar in structure but with the nitro group in a different position.
2-Methoxy-4-nitroaniline: Lacks the fluorine atom but has similar functional groups.
Uniqueness: 4-Fluoro-2-methoxy-6-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
4-fluoro-2-methoxy-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYKBJNVSLCOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
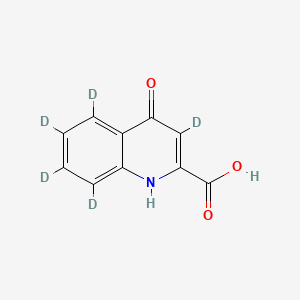
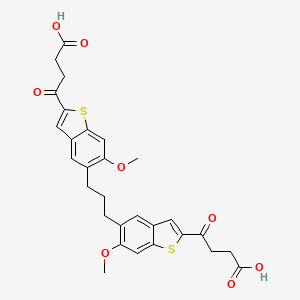
![2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B8228598.png)
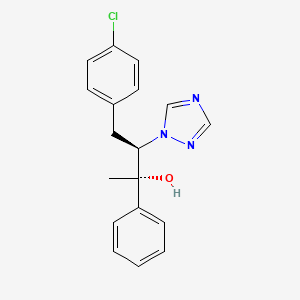
![N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide](/img/structure/B8228611.png)
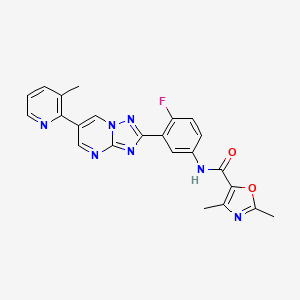
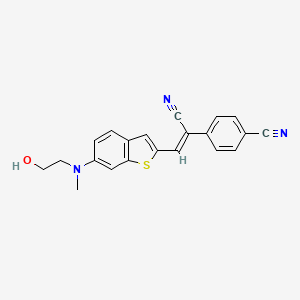
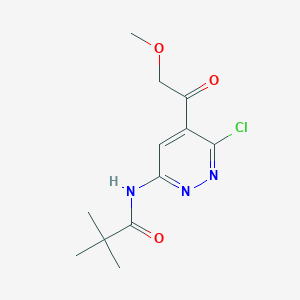
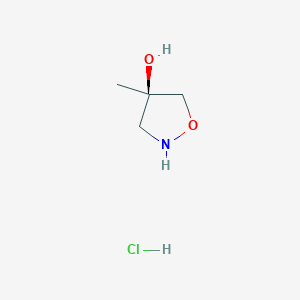
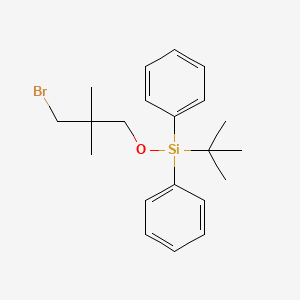
![2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione](/img/structure/B8228668.png)
